molecular formula C16H10ClNO2S2 B11530893 (5E)-5-{2-[(4-chlorophenyl)sulfanyl]benzylidene}-1,3-thiazolidine-2,4-dione

(5E)-5-{2-[(4-chlorophenyl)sulfanyl]benzylidene}-1,3-thiazolidine-2,4-dione

Cat. No.: B11530893
M. Wt: 347.8 g/mol
InChI Key: RFSAWOQPBOWPJM-NTEUORMPSA-N
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Description

(5E)-5-({2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}METHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a thiazolidine-2,4-dione core, which is a common motif in medicinal chemistry, particularly in the development of antidiabetic drugs. The presence of a chlorophenyl group and a phenylsulfanyl moiety further enhances its chemical properties and potential biological activities.

Properties

Molecular Formula

C16H10ClNO2S2

Molecular Weight

347.8 g/mol

IUPAC Name

(5E)-5-[[2-(4-chlorophenyl)sulfanylphenyl]methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C16H10ClNO2S2/c17-11-5-7-12(8-6-11)21-13-4-2-1-3-10(13)9-14-15(19)18-16(20)22-14/h1-9H,(H,18,19,20)/b14-9+

InChI Key

RFSAWOQPBOWPJM-NTEUORMPSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/2\C(=O)NC(=O)S2)SC3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)NC(=O)S2)SC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-({2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}METHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE typically involves the condensation of 2-[(4-chlorophenyl)sulfanyl]benzaldehyde with thiazolidine-2,4-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-({2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}METHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiazolidine derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidine derivatives, and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5E)-5-({2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}METHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as an antidiabetic agent due to its structural similarity to thiazolidinediones.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of (5E)-5-({2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}METHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. In the context of its potential antidiabetic activity, the compound is believed to activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism. This activation leads to improved insulin sensitivity and glucose uptake in cells.

Comparison with Similar Compounds

Similar Compounds

    Rosiglitazone: A thiazolidinedione used as an antidiabetic drug.

    Pioglitazone: Another thiazolidinedione with similar antidiabetic properties.

    Troglitazone: An older thiazolidinedione that was withdrawn from the market due to safety concerns.

Uniqueness

(5E)-5-({2-[(4-CHLOROPHENYL)SULFANYL]PHENYL}METHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE is unique due to the presence of the chlorophenylsulfanyl group, which may confer additional biological activities and chemical properties not observed in other thiazolidinediones. This structural difference can lead to variations in its pharmacokinetic and pharmacodynamic profiles, making it a compound of interest for further research and development.

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